Linker-Length Differentiation: CAS 648420-18-2 vs. Benzyl-Linked Analog (CAS 581810-07-3)
CAS 648420-18-2 contains a two-carbon ethyl linker between the urea nitrogen and the 4-methoxyphenyl ring, whereas the closely related analog CAS 581810-07-3 (1-isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea) features a one-carbon methyl linker. This difference is quantitatively reflected in the rotatable bond count (5 vs. 4) and the topological polar surface area (tPSA) variation, which directly affect molecular flexibility, conformational entropy penalty upon target binding, and passive membrane permeability . In the GyrB/ParE antibacterial series, systematic SAR exploration demonstrated that the ethyl linker is essential for spanning the ATP-binding pocket and engaging conserved water-mediated hydrogen bonds with Asp73 and a structurally conserved water network; shortening or lengthening the linker by even one carbon abolished antibacterial activity (MIC > 64 μg/mL vs. MIC = 0.5–2 μg/mL for the optimized ethyl urea lead) [1]. Although direct MIC data for CAS 648420-18-2 are not publicly available, the ethyl linker topology is a class-level determinant of target engagement.
| Evidence Dimension | Linker length and rotatable bond count |
|---|---|
| Target Compound Data | Ethyl linker (2 carbons); 5 rotatable bonds; molecular weight 321.37 g/mol |
| Comparator Or Baseline | CAS 581810-07-3: Methyl linker (1 carbon); 4 rotatable bonds; molecular weight 307.35 g/mol |
| Quantified Difference | Δ1 methylene unit; Δ1 rotatable bond; Δ14 Da molecular weight |
| Conditions | Structural comparison from chemical database entries (ChemSrc) |
Why This Matters
For procurement decisions, the ethyl linker topology may confer distinct conformational sampling and target-binding geometry compared to the benzyl analog, making them non-interchangeable in SAR-by-catalog campaigns.
- [1] Panchaud P, Bruyère T, Blumstein AC, et al. Discovery and Optimization of Isoquinoline Ethyl Ureas as Antibacterial Agents. J Med Chem. 2017;60(9):3755-3775. doi:10.1021/acs.jmedchem.6b01834. View Source
